molecular formula C11H14ClNS B13261248 N-(2-chlorophenyl)thian-3-amine CAS No. 1342160-29-5

N-(2-chlorophenyl)thian-3-amine

Cat. No.: B13261248
CAS No.: 1342160-29-5
M. Wt: 227.75 g/mol
InChI Key: AZVDPFSUIPCMIA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)thian-3-amine is a chemical compound characterized by the presence of a thian-3-amine group attached to a 2-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)thian-3-amine typically involves the reaction of 2-chlorophenylamine with thian-3-amine under controlled conditions. One common method includes the use of a condensation reaction where the amine groups react to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)thian-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce a more saturated amine derivative .

Scientific Research Applications

N-(2-chlorophenyl)thian-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)thian-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)thian-2-amine
  • N-(2-chlorophenyl)thian-4-amine
  • N-(2-chlorophenyl)thian-5-amine

Uniqueness

N-(2-chlorophenyl)thian-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

CAS No.

1342160-29-5

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

N-(2-chlorophenyl)thian-3-amine

InChI

InChI=1S/C11H14ClNS/c12-10-5-1-2-6-11(10)13-9-4-3-7-14-8-9/h1-2,5-6,9,13H,3-4,7-8H2

InChI Key

AZVDPFSUIPCMIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NC2=CC=CC=C2Cl

Origin of Product

United States

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